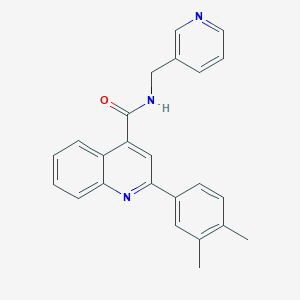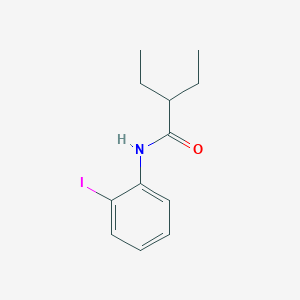
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as SGI-1776 and is a potent inhibitor of Pim kinases, which are a group of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of Pim kinases. Pim kinases are a group of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of Pim kinases has been linked to various types of cancer, making them an attractive target for cancer therapy. The inhibition of Pim kinases by this compound has been shown to induce apoptosis and reduce tumor growth in various cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of Pim kinases. The inhibition of Pim kinases by this compound has also been shown to reduce the proliferation and survival of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. The compound is highly potent and selective, making it suitable for various scientific research applications. Additionally, the synthesis method has been optimized to improve the yield and purity of the compound, making it easier to work with. However, the compound has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has a short half-life, which can limit its efficacy in some applications.
Orientations Futures
There are several future directions for the research and development of 2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is to explore the compound's potential applications in combination therapy with other anticancer drugs. Additionally, the compound's immunomodulatory effects make it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Further research is needed to explore the compound's safety and efficacy in vivo and to optimize its pharmacokinetic properties. Overall, this compound has significant potential for various scientific research applications and is an exciting area of research for the future.
Conclusion
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound's potent inhibition of Pim kinases makes it a potential candidate for cancer therapy, while its immunomodulatory effects make it a potential candidate for the treatment of various inflammatory and autoimmune diseases. The compound's advantages and limitations for lab experiments have been discussed, along with several future directions for research and development. Overall, this compound is an exciting area of research with significant potential for various scientific research applications.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. The compound has been shown to inhibit the activity of Pim kinases, which are overexpressed in various types of cancer, including prostate, breast, and leukemia. The inhibition of Pim kinases by this compound has been shown to induce apoptosis and reduce tumor growth in vitro and in vivo.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-9-10-19(12-17(16)2)23-13-21(20-7-3-4-8-22(20)27-23)24(28)26-15-18-6-5-11-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKNCOYZIMNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-4-morpholinyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4708968.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4708977.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4708983.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4708991.png)
![3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4708995.png)
![N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4709000.png)
![1-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4709011.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B4709015.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B4709020.png)
![1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4709026.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4709038.png)
![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4709041.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4709055.png)